2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with aniline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. .
Scientific Research Applications
2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives such as:
Properties
Molecular Formula |
C10H9ClN2S |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H9ClN2S/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h1-5,7,13H,6H2 |
InChI Key |
BNFUBVXCUROWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CS2)Cl |
Origin of Product |
United States |
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